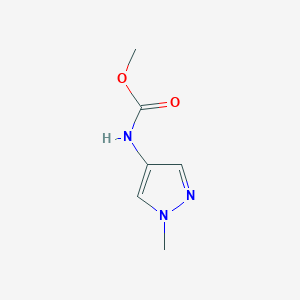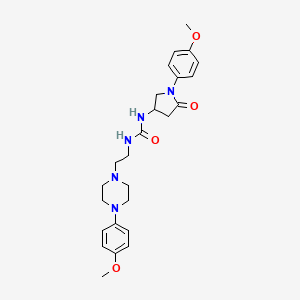
4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-(naphthalen-1-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-(naphthalen-1-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as NMB or N-(1-methyl-2-pyrrolidinyl)-4-naphthalen-1-yl-2-benzothiazolamine.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Biological Activity
Studies on derivatives of benzodiazole and naphthyl-pyrrolidinone have demonstrated the synthesis of novel heterocyclic compounds exhibiting significant biological activities. For instance, Patel and Patel (2015) synthesized a series of heterocyclic compounds including derivatives of 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl) pyrrolidin-2-one. These compounds were evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against different fungal strains, showing variable degrees of inhibition compared to standard drugs like ciprofloxacin and ketoconazole (Patel & Patel, 2015).
Antimicrobial and Antiproliferative Activities
Similarly, Mansour et al. (2020) reported on the synthesis and evaluation of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety for their antimicrobial and anti-proliferative activities. Their study highlighted the compound's potential as an anti-proliferative agent against HCT-116 cancer cells, demonstrating notable inhibitory effects (Mansour et al., 2020).
Synthetic Applications and Molecular Docking Studies
Further research includes the synthesis of naphthoquinone-based chemosensors for transition metal ions, emphasizing the utility of such compounds in the development of new materials with potential applications in sensing technologies. These studies often employ molecular docking to explore the interaction of synthesized compounds with biological targets, offering insights into their potential therapeutic applications (Gosavi-Mirkute et al., 2017).
Propriétés
IUPAC Name |
4-(1-methylbenzimidazol-2-yl)-1-naphthalen-1-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-24-20-11-5-4-10-18(20)23-22(24)16-13-21(26)25(14-16)19-12-6-8-15-7-2-3-9-17(15)19/h2-12,16H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHMKENCDAVGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide](/img/structure/B2819018.png)


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-hydroxyphenyl)acetonitrile](/img/structure/B2819022.png)


![N-[4-(aminocarbonyl)phenyl]-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2819027.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2819031.png)


![Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2819036.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide](/img/structure/B2819037.png)

